2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole
Overview
Description
2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a methyl group and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole typically involves the condensation of 2-methylbenzimidazole with 5-nitropyridine derivatives under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to enhance reaction rates and yields . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like sulfuric acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can further optimize the production process, ensuring consistent quality and high yields.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial DNA.
Medicine: Explored for its potential use in anticancer therapies, as it can inhibit certain enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole exerts its effects involves its interaction with molecular targets such as enzymes and DNA. The nitro group can undergo reduction to form reactive intermediates that can bind to and inhibit the function of specific enzymes, thereby affecting cellular processes. Additionally, the compound’s ability to intercalate into DNA can disrupt replication and transcription, leading to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(5-nitropyridin-2-yl)propan-1-amine
- 2-methyl-1-(5-nitropyridin-2-yl)propan-1-one
- 2-methyl-1-(5-nitropyridin-2-yl)-piperazine
Uniqueness
Compared to similar compounds, 2-methyl-1-(5-nitropyridin-2-yl)-1H-benzimidazole stands out due to its benzimidazole core, which imparts unique electronic properties and potential biological activities. The presence of both the methyl and nitropyridine groups further enhances its reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
2-methyl-1-(5-nitropyridin-2-yl)benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-9-15-11-4-2-3-5-12(11)16(9)13-7-6-10(8-14-13)17(18)19/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLBJIYGEOFMHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=NC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233376 | |
Record name | 2-Methyl-1-(5-nitro-2-pyridinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018166-82-9 | |
Record name | 2-Methyl-1-(5-nitro-2-pyridinyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018166-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1-(5-nitro-2-pyridinyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501233376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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